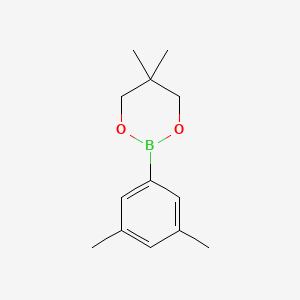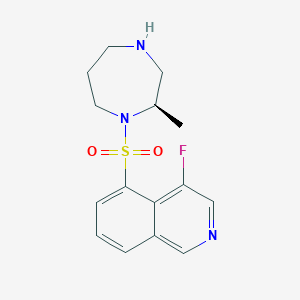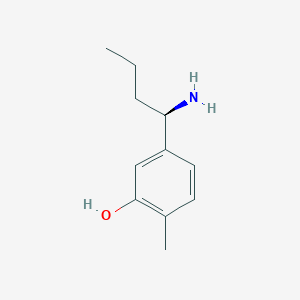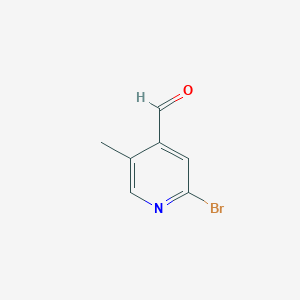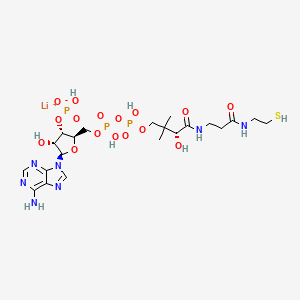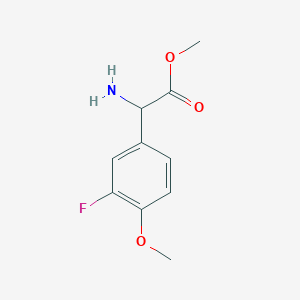
4,5-Dichloro-2-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2-phenylpyridine is a chemical compound with the molecular formula C11H7Cl2N. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions and a phenyl group at the 2 position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-phenylpyridine typically involves the chlorination of 2-phenylpyridine. One common method includes the reaction of 2-phenylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 5 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The crude product is typically purified through recrystallization or distillation to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .
Scientific Research Applications
4,5-Dichloro-2-phenylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-phenylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
2-Phenylpyridine: Lacks the chlorine substituents, making it less reactive in certain chemical reactions.
4,5-Dichloro-2-methylpyridine: Similar structure but with a methyl group instead of a phenyl group, leading to different chemical properties.
3,5-Dichloro-2-phenylpyridine: Chlorine atoms are at different positions, affecting its reactivity and applications.
Uniqueness: 4,5-Dichloro-2-phenylpyridine is unique due to the specific positioning of the chlorine atoms and the phenyl group, which confer distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H7Cl2N |
|---|---|
Molecular Weight |
224.08 g/mol |
IUPAC Name |
4,5-dichloro-2-phenylpyridine |
InChI |
InChI=1S/C11H7Cl2N/c12-9-6-11(14-7-10(9)13)8-4-2-1-3-5-8/h1-7H |
InChI Key |
LEFCXEYKZSKKBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


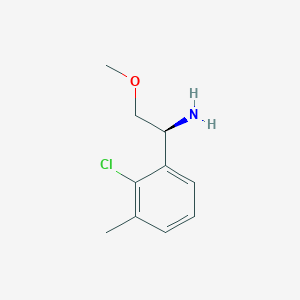
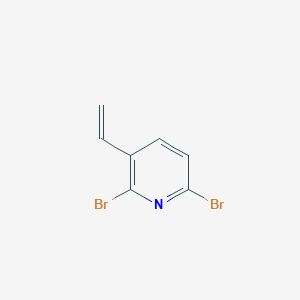
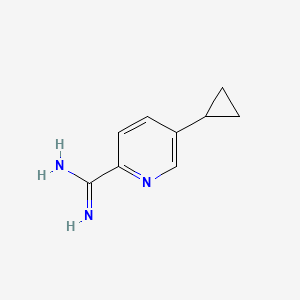
![Cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate](/img/structure/B12964524.png)
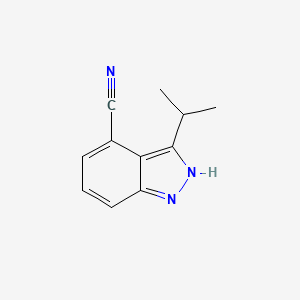
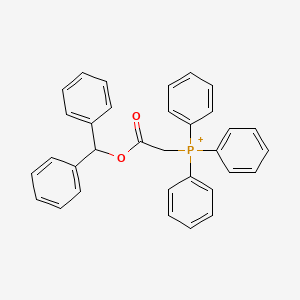
![tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate](/img/structure/B12964534.png)

